2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxamide
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Overview
Description
2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxamide is a chemical compound with the molecular formula C9H13N3O2. It is a derivative of 1,4-dihydropyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxamide typically involves the Hantzsch reaction, which is a multi-component reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Hantzsch reaction remains a fundamental approach, with potential modifications to optimize yield and purity for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form tetrahydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions at the nitrogen or carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides are commonly employed.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted pyridine or dihydropyridine derivatives.
Scientific Research Applications
2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxamide involves its interaction with specific molecular targets. It is known to modulate calcium channels, similar to other 1,4-dihydropyridine derivatives. This modulation affects the influx of calcium ions, which plays a crucial role in various physiological processes, including muscle contraction and neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
- Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- 2,6-Dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester
Uniqueness
2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate calcium channels makes it particularly valuable in medicinal chemistry for developing cardiovascular drugs .
Properties
CAS No. |
56401-26-4 |
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Molecular Formula |
C9H13N3O2 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamide |
InChI |
InChI=1S/C9H13N3O2/c1-4-6(8(10)13)3-7(9(11)14)5(2)12-4/h12H,3H2,1-2H3,(H2,10,13)(H2,11,14) |
InChI Key |
FTFPBMMXOJLOOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC(=C(N1)C)C(=O)N)C(=O)N |
Origin of Product |
United States |
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